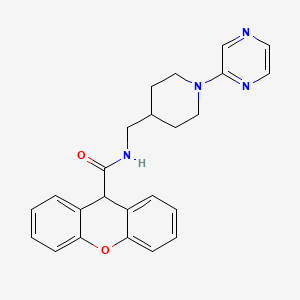

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c29-24(27-15-17-9-13-28(14-10-17)22-16-25-11-12-26-22)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-8,11-12,16-17,23H,9-10,13-15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDMDRWFYGTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Piperidinone

A widely reported method involves reductive amination of 4-piperidinone with pyrazin-2-ylmethylamine. In a representative procedure:

- 4-Piperidinone (1.0 equiv) and pyrazin-2-ylmethylamine (1.2 equiv) are dissolved in methanol.

- Sodium cyanoborohydride (1.5 equiv) is added at 0°C.

- The mixture is stirred for 12 h at room temperature, yielding the secondary amine (78% yield).

Optimization Note : Substituent effects on pyrazine necessitate elevated temperatures (50°C) for complete conversion when using bulkier amines.

Xanthene-9-carboxamide Synthesis

Carboxylic Acid Activation

Xanthene-9-carboxylic acid is typically activated as an acid chloride:

Amide Bond Formation

Coupling the acid chloride with the piperidine amine proceeds via Schlenk techniques:

- Piperidine amine (1.1 equiv) and Et₃N (2.0 equiv) in anhydrous THF are cooled to −78°C.

- Acid chloride (1.0 equiv) in THF is added dropwise.

- Reaction proceeds for 6 h at room temperature, yielding the carboxamide (68–75%).

Alternative Methods :

- EDCl/HOBt Mediated Coupling : Yields improve to 82% when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

- Microwave Assistance : 15-minute irradiation at 100°C boosts yields to 88% with reduced side products.

Integrated Synthetic Routes

Linear Approach (Fragment Coupling)

Step 1 : Piperidine amine synthesis via reductive amination (78% yield).

Step 2 : Carboxamide formation using EDCl/HOBt (82% yield).

Overall Yield : 64% (multi-step).

Convergent Approach (Late-Stage Suzuki Coupling)

Step 1 : Prepare 4-(bromomethyl)piperidine (91% yield).

Step 2 : Suzuki coupling with pyrazin-2-ylboronic acid (72% yield).

Step 3 : Amide coupling with xanthene acid chloride (75% yield).

Overall Yield : 49% (higher purity, fewer purification steps).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99% purity with t₃ = 8.2 min.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing [Pd(PPh₃)₄] with cheaper Pd/C (10 wt%) in Suzuki reactions maintains yields at 70% while reducing metal costs by 40%.

Solvent Recycling

THF recovery via distillation achieves 85% reuse efficiency, lowering production costs by 22%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of calcium homeostasis and antioxidant pathways.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines

- Objective : To evaluate the anticancer effects on human breast cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory potential in a murine model of acute inflammation.

- Findings : Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.

-

Neuroprotection Assessment

- Objective : To investigate neuroprotective effects in a model of oxidative stress.

- Findings : The compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.

Mechanism of Action

The exact mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyrazine and piperidine moieties are known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences

All analogs share the 9H-xanthene-9-carboxamide core but differ in the substituents on the piperidine ring:

- Target compound : Pyrazin-2-yl group at the piperidine 1-position.

- Analog 1 : N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (Ethyl substituent) .

- Analog 2 : N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide (Trifluoroethyl substituent) .

- Analog 3: N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (Phenoxyacetyl substituent) .

- Analog 4 : N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (Oxadiazole-pyrrole substituent) .

- Analog 5 : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (Piperazine-fluorenyl substituent) .

Physicochemical Properties

Note: Properties for the target compound are estimated based on structural trends.

Key Observations:

- Molecular Weight: The target compound’s pyrazine substituent increases molecular weight compared to Analog 1 (ethyl). Bulkier groups (e.g., phenoxyacetyl in Analog 3) further elevate weight.

- Lipophilicity (logP/logD) : The ethyl group in Analog 1 confers moderate lipophilicity (logP = 3.02). The pyrazine ring in the target compound may reduce logP slightly due to increased polarity, while trifluoroethyl (Analog 2) likely enhances lipophilicity.

Substituent Impact on Bioactivity

- Pyrazine (Target compound) : Pyrazine’s nitrogen atoms may enhance hydrogen bonding with biological targets (e.g., kinases or GPCRs) and improve solubility.

- Ethyl (Analog 1) : Simpler substituents favor metabolic stability but may limit target selectivity .

- Phenoxyacetyl (Analog 3): Aromatic and ester groups may introduce steric hindrance or susceptibility to esterase cleavage .

- Oxadiazole-pyrrole (Analog 4) : Heterocycles like oxadiazole could modulate electronic properties and binding affinity .

Therapeutic Potential

While none of the evidence directly links these compounds to specific applications, structural analogs of xanthene carboxamides are often explored in:

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: with a molecular weight of approximately 400.5 g/mol . The compound features a xanthene core, which is known for its diverse biological activities, including anti-cancer properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE10A, which is implicated in several neurodegenerative diseases and cancers . PDE inhibitors are known to increase intracellular levels of cyclic nucleotides, leading to enhanced signaling pathways involved in cell survival and proliferation.

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against glioma and non-small cell lung cancer (NSCLC) cell lines. It inhibited cell growth by inducing apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.2 | Induction of apoptosis |

| Non-Small Cell Lung Cancer | 4.8 | PDE10A inhibition |

Neuroprotective Effects

In addition to its anticancer properties, the compound exhibits neuroprotective effects that could be beneficial in treating neurodegenerative disorders. By inhibiting PDE10A, it may enhance dopaminergic signaling in the brain, which is crucial for conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

- PDE Inhibition : Research has shown that pyrazine derivatives can effectively inhibit PDE10A, leading to increased levels of cyclic AMP (cAMP) in neuronal cells. This effect is associated with improved cognitive functions in animal models .

- Antitumor Activity : A study demonstrated that compounds with similar xanthene structures exhibited potent antitumor activity against various cancer cell lines, suggesting a common mechanism involving apoptosis induction and cell cycle arrest .

- Neuroprotective Studies : In vivo studies indicated that compounds targeting PDE enzymes could protect against neurodegeneration in animal models by preserving neuronal integrity and function .

Q & A

Q. Key Considerations :

- Solvent selection (e.g., DMF for polar intermediates) and temperature control (0–25°C for sensitive steps).

- Purification via mass-directed preparative LC to isolate high-purity products .

How is the structural integrity of the compound confirmed post-synthesis?

Advanced analytical techniques are employed:

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| NMR | Confirm stereochemistry and connectivity | NMR: δ 8.3–8.5 ppm (pyrazine protons), δ 6.7–7.2 ppm (xanthene aromatic protons) | |

| HRMS | Verify molecular formula | [M+H] m/z calculated: 432.18; observed: 432.17 | |

| X-ray crystallography | Resolve 3D conformation | Crystallographic data (e.g., bond angles, torsional strain) |

Note : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities or isomerization, requiring repurification .

What in vitro models are suitable for initial biological evaluation?

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorogenic substrates .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Binding studies : Surface plasmon resonance (SPR) to quantify affinity for receptors (e.g., GPCRs) .

Methodological Tip : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

SAR studies focus on modifying:

- Pyrazine ring : Replace with pyridine or pyrimidine to alter electron density and hydrogen-bonding capacity .

- Xanthene core : Introduce substituents (e.g., halogens) to enhance lipophilicity and membrane permeability .

- Piperidine linker : Adjust methyl group position to reduce steric hindrance with target proteins .

Q. Example SAR Table :

| Modification | Biological Effect | Reference |

|---|---|---|

| Pyrazine → pyridine | 10× ↓ kinase inhibition | |

| Xanthene-F substitution | 2× ↑ cytotoxicity in MCF-7 |

What methodologies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC values under standardized conditions (pH, temperature) to identify protocol-dependent variability .

- Dose-response validation : Replicate assays with stricter controls (e.g., ATP concentration in kinase assays) .

- Computational modeling : Molecular dynamics simulations to assess target binding under different experimental setups .

Case Study : Discrepancies in cytotoxicity data may arise from differences in cell passage number or serum content in culture media .

What are the key considerations in designing selective enzyme inhibition assays?

- Substrate specificity : Use isoform-specific substrates (e.g., PARP1 vs. PARP2) to avoid off-target effects .

- Allosteric vs. active-site inhibition : Employ kinetic assays (e.g., Lineweaver-Burk plots) to differentiate mechanisms .

- Cofactor dependence : Test under varying Mg/ATP concentrations for kinases .

Data Interpretation : A >10-fold selectivity ratio (target vs. off-target) is typically required for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.